1-methoxy-2-({4-[(4-nitrophenyl)thio]benzyl}oxy)benzene
Overview
Description
1-methoxy-2-({4-[(4-nitrophenyl)thio]benzyl}oxy)benzene is a useful research compound. Its molecular formula is C20H17NO4S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.08782920 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Hyperconjugation Effects in Aromatic Compounds
Research on the effects of σ(C-Se)-π hyperconjugation in compounds similar to 1-methoxy-2-({4-[(4-nitrophenyl)thio]benzyl}oxy)benzene, such as 1-methoxy-4-[(phenylselanyl)methyl]benzene, indicates that these structures adopt conformations allowing for hyperconjugation. Although significant differences in chemical shifts were observed, these did not translate into measurable differences in structural parameters, suggesting subtle hyperconjugation effects J. White & P. Blanc, 2014.
Synthetic Applications
The synthesis of substituted benzo[b]thiophenes through acid-catalyzed cyclization of thiophenylacetals and ketones demonstrates the potential of similar compounds for generating functionalized aromatic compounds. This method offers superior efficiency compared to traditional procedures, indicating the utility of these compounds as intermediates in organic synthesis Patrick A. Pié and & L. Marnett, 1988.
Photoluminescence Properties
Compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzene and its derivatives exhibit high photoluminescence, with studies revealing significant bathochromic shifts in their emission spectra. This suggests potential applications in materials science, especially in the development of luminescent materials C. Loewe & C. Weder, 2002.
Cooperative Motion in Polymers
The synthesis and study of copolymers incorporating nitrophenyl and methoxybenzyl groups, like Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, have demonstrated the potential for photoinduced birefringence. This highlights the role of cooperative motion between side groups in polymers, pointing towards applications in optical storage and photonic devices X. Meng et al., 1996.
Properties
IUPAC Name |
1-methoxy-2-[[4-(4-nitrophenyl)sulfanylphenyl]methoxy]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-24-19-4-2-3-5-20(19)25-14-15-6-10-17(11-7-15)26-18-12-8-16(9-13-18)21(22)23/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLALCWSHIXRCTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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